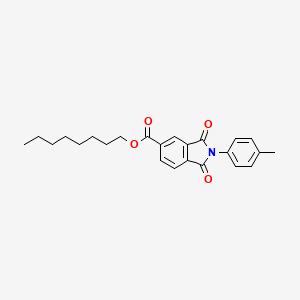
octyl 2-(4-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
Beschreibung
Octyl-2-(4-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-carboxylat: ist eine komplexe organische Verbindung, die zur Klasse der Isoindol-Derivate gehört. Isoindole sind für ihre vielfältigen biologischen Aktivitäten bekannt und werden häufig in der pharmazeutischen Chemie zur Entwicklung von Medikamenten eingesetzt. Diese Verbindung weist eine einzigartige Struktur auf, die eine Octylkette, eine Methylphenylgruppe und eine Dioxo-Dihydro-Isoindol-Einheit umfasst, was sie zu einem interessanten Forschungsgegenstand in verschiedenen wissenschaftlichen Bereichen macht.
Eigenschaften
Molekularformel |
C24H27NO4 |
|---|---|
Molekulargewicht |
393.5 g/mol |
IUPAC-Name |
octyl 2-(4-methylphenyl)-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C24H27NO4/c1-3-4-5-6-7-8-15-29-24(28)18-11-14-20-21(16-18)23(27)25(22(20)26)19-12-9-17(2)10-13-19/h9-14,16H,3-8,15H2,1-2H3 |
InChI-Schlüssel |
ZYOSTQUKRIEPKF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Octyl-2-(4-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-carboxylat erfolgt typischerweise in mehreren Schritten durch organische Reaktionen. Ein gängiges Verfahren beinhaltet die Kondensation von 4-Methylbenzaldehyd mit Phthalsäureanhydrid zur Bildung des Zwischenprodukts, das anschließend unter sauren Bedingungen mit Octanol umgesetzt wird, um das Endprodukt zu erhalten. Die Reaktionsbedingungen erfordern oft kontrollierte Temperaturen und den Einsatz von Katalysatoren, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Industrielle Produktionsmethoden: In industrieller Umgebung kann die Produktion dieser Verbindung große Batchreaktoren umfassen, in denen die Reaktanten unter kontrollierten Bedingungen gemischt und erhitzt werden. Auch der Einsatz von kontinuierlichen Fließreaktoren kann zur Steigerung der Effizienz und Skalierbarkeit eingesetzt werden. Reinigungsschritte wie Umkristallisation oder Chromatographie sind unerlässlich, um die Verbindung in reiner Form zu erhalten.
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
Chemie: Die Verbindung wird als Baustein in der organischen Synthese verwendet, um komplexere Moleküle für verschiedene Anwendungen zu erzeugen.
Biologie: In der biologischen Forschung dient sie aufgrund ihrer einzigartigen strukturellen Merkmale als Sonde zur Untersuchung von Enzym-Interaktionen und Rezeptorbindungen.
Medizin: Die Verbindung hat potenzielle therapeutische Anwendungen, insbesondere bei der Entwicklung von entzündungshemmenden und krebshemmenden Wirkstoffen.
Industrie: In der Industrie wird sie zur Synthese von Spezialchemikalien und Materialien mit spezifischen Eigenschaften eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von Octyl-2-(4-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-carboxylat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Struktur der Verbindung ermöglicht es ihr, in die aktiven Zentren dieser Zielstrukturen einzupassen und ihre Aktivität zu hemmen oder zu modulieren. Diese Interaktion kann verschiedene biochemische Pfade auslösen, die zu den gewünschten therapeutischen Wirkungen führen.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Medicine: The compound has potential therapeutic applications, particularly in the development of anti-inflammatory and anticancer agents.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of octyl 2-(4-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting or modulating their activity. This interaction can trigger various biochemical pathways, leading to the desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
- Octyl-2-(4-methylphenyl)-4-chinolincarboxylat
- 2-(4-Methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-carboxylat
Vergleich: Während diese Verbindungen strukturelle Ähnlichkeiten aufweisen, ist Octyl-2-(4-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-carboxylat aufgrund der Anwesenheit der Octylkette einzigartig, die ihre Löslichkeit, Bioverfügbarkeit und die gesamte biologische Aktivität beeinflussen kann. Die spezifische Anordnung der funktionellen Gruppen trägt auch zu ihrer unterschiedlichen chemischen Reaktivität und Interaktion mit molekularen Zielstrukturen bei.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


